REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.S(=O)(=O)(O)O.O.[I:15](O)(=O)(=O)=O.II.[OH-].[Na+]>II.O.C(O)(=O)C>[NH2:1][C:2]1[C:7]([I:15])=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1 |f:2.3,5.6|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1)Br
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
79.1 g
|
Type
|
reactant
|
Smiles
|
O.I(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
176 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
O.I(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
22 g
|
Type
|
catalyst
|
Smiles
|
II
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
1072-97-5) (300 g) was dissolved in a mixed solvent
|
Type
|
ADDITION
|
Details
|
were gradually dropped
|
Type
|
STIRRING
|
Details
|
by stirring at 80° C. for 4 hours
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
by further stirring at 80° C. for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured onto ice (3000 ml)
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in a mixed solvent of ethyl acetate/diethyl ether
|
Type
|
WASH
|
Details
|
successively washed with aqueous sodium thiosulfate, water, 1N aqueous sodium hydroxide and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Then, the solvent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C=C1I)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 392 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |